molecular formula C18H16FN3O4 B2998758 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide CAS No. 872867-03-3

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B2998758
CAS No.: 872867-03-3
M. Wt: 357.341
InChI Key: ZSPRBEXDLPUTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic small molecule characterized by a 1,2,5-oxadiazol-3-yl core substituted at position 4 with a 4-methoxyphenyl group and at position 3 with a propanamide chain bearing a 4-fluorophenoxy moiety. Its molecular formula is C₁₉H₁₈FN₃O₅, with a monoisotopic mass of 387.123 g/mol and an average mass of 387.367 g/mol . The compound lacks defined stereocenters, as confirmed by its ChemSpider entry (ID: 12247000).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-11(25-15-9-5-13(19)6-10-15)18(23)20-17-16(21-26-22-17)12-3-7-14(24-2)8-4-12/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPRBEXDLPUTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN3O4C_{17}H_{14}FN_{3}O_{4}. The structure consists of a fluorophenoxy group, a methoxyphenyl moiety, and an oxadiazole ring, which are pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression:

  • Inhibition of Growth Factors : The compound may inhibit specific growth factors that promote tumor growth.
  • Enzyme Modulation : It has been shown to modulate the activity of enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating apoptotic pathways through increased expression of p53 and caspase-3 cleavage .

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The following table summarizes its efficacy based on IC50 values:

Cell LineIC50 (µM)Reference
MCF-715.63
A5492.78
A3750.12
DU-1457.5

These results indicate that this compound exhibits significant cytotoxic effects against multiple cancer types.

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through upregulation of pro-apoptotic proteins .
  • A549 Lung Cancer Cells : The compound's ability to inhibit cell growth was significantly higher than standard chemotherapeutics like Doxorubicin, indicating its potential as a more effective treatment option .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,5-oxadiazole derivatives, which are often explored for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route & Characterization
2-(4-Fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide C₁₉H₁₈FN₃O₅ 387.367 4-Methoxyphenyl (oxadiazole), 4-fluorophenoxy (propanamide) Synthesized via condensation of oxadiazole precursors with halogenated ketones; confirmed by IR, NMR, MS .
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide C₁₇H₁₄N₃O₄Br 404.215 4-Bromophenoxy (acetamide) Similar condensation route; bromine substitution increases molecular weight and lipophilicity .
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-tert-butylphenoxy)propanamide C₂₃H₂₇N₃O₅ 425.48 3,4-Dimethoxyphenyl (oxadiazole), tert-butylphenoxy (propanamide) Bulkier tert-butyl group enhances steric hindrance; characterized by elemental analysis and NMR .
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide C₁₉H₁₈FN₃O₄ 371.362 4-Ethoxyphenyl (oxadiazole) Ethoxy group reduces electron-donating capacity compared to methoxy; confirmed by MS and IR .
Thiazolidinone derivatives (e.g., Compound 15 in ) Varies (e.g., C₂₀H₁₈N₄O₃S₂) ~450 Benzothiazole, 4-methoxyphenyl (thiazolidinone) Synthesized via thiazolidinone ring formation; characterized by FTIR and elemental analysis .

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: The 4-fluorophenoxy group in the target compound enhances metabolic stability compared to brominated analogs (e.g., ), where bromine increases molecular weight but may reduce solubility . Methoxy vs. Tert-butylphenoxy () introduces steric bulk, which could hinder binding to biological targets compared to smaller substituents like fluorine .

Synthetic Methodologies: The target compound and its analogs are synthesized via condensation reactions involving halogenated ketones (e.g., α-bromoacetophenone) and heterocyclic precursors. IR spectroscopy confirms key functional groups (e.g., absence of C=O at 1663–1682 cm⁻¹ in cyclized products) . Thiazolidinone derivatives () require distinct synthetic pathways, such as cyclization in CH₂Cl₂/EtOH, highlighting structural diversity within related scaffolds .

The 1,2,5-oxadiazole core is redox-stable compared to tetrazole derivatives (), which may decompose under acidic conditions .

Table 2: Spectroscopic Comparison

Compound Type IR Key Bands (cm⁻¹) NMR Characteristics (δ, ppm)
Target Compound & Oxadiazoles νC=S (1247–1255), νNH (3278–3414) Aromatic protons: 6.8–7.5 (methoxy/fluorophenyl)
Thiazolidinones () νC=O (1680–1700), νNH (3200–3300) Thiazolidinone protons: 3.8–4.2 (CH₂), 7.0–7.5 (aryl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.